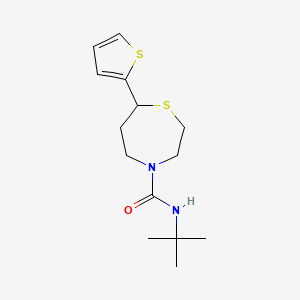![molecular formula C20H14ClF3N2O2 B2487754 N-(4-chlorophenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide CAS No. 339025-00-2](/img/structure/B2487754.png)
N-(4-chlorophenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related chlorophenyl compounds involves multiple steps, including reactions that form complex structures with extensive intramolecular hydrogen bonds and intermolecular interactions. For instance, similar compounds have been synthesized through reactions that yield structures stabilized by hydrogen bonding, indicating the potential complexity in synthesizing N-(4-chlorophenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide (Siddiqui et al., 2008).
Molecular Structure Analysis
The molecular structure of chlorophenyl compounds showcases the significance of intramolecular hydrogen bonds and the adoption of specific conformations. For example, related structures are noted for their dimeric pairs and the adoption of half-chair conformations, highlighting the intricate molecular geometry that may similarly be present in N-(4-chlorophenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide (Siddiqui et al., 2008).
Chemical Reactions and Properties
Studies on similar compounds reveal how specific groups influence chemical reactions and properties. For instance, the presence of chloro and trifluoromethyl groups can significantly impact the reactivity and interactions with receptors, as seen in the molecular interaction studies of cannabinoid receptor antagonists (Shim et al., 2002). These insights suggest that the chlorophenyl and trifluoromethyl groups in N-(4-chlorophenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide may similarly affect its chemical behavior.
Physical Properties Analysis
The physical properties of chlorophenyl compounds, including melting points and solubility, can be influenced by molecular structure and intermolecular interactions. Research on related compounds demonstrates the role of hydrogen bonding and molecular geometry in determining these properties, suggesting that similar factors would be relevant in the analysis of N-(4-chlorophenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide's physical characteristics (Gallagher et al., 2022).
Chemical Properties Analysis
The chemical properties of chlorophenyl compounds are significantly influenced by their functional groups and molecular configuration. Studies on compounds with similar structures have explored their electronic properties and interaction landscapes, providing insights into how these factors influence chemical behavior. For example, analysis of N-(chlorophenyl)pyridinecarboxamides reveals the impact of substitutions on their chemical properties, which could be analogous to the behavior of N-(4-chlorophenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide (Gallagher et al., 2022).
Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding and Molecular Structure
N-(4-chlorophenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide and its derivatives have been studied for their molecular structures, particularly focusing on hydrogen bonding and conformational analysis. For example, the crystal structures of three anticonvulsant enaminones, which include similar compounds, have been determined to understand the sofa conformations of cyclohexene rings and the intramolecular hydrogen bonding that stabilizes their structures (Kubicki et al., 2000).
Antimicrobial Properties
Several studies have synthesized and evaluated the antimicrobial properties of compounds structurally related to N-(4-chlorophenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide. For instance, Akbari et al. (2008) synthesized new N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide derivatives and evaluated them for their antimicrobial activities, demonstrating significant inhibition on bacterial and fungal growth (Akbari et al., 2008).
Molecular Interaction and Pharmacophore Models
The molecular interactions of similar compounds with specific receptors have been studied to understand their pharmacological potential. For instance, Shim et al. (2002) investigated the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, providing insights into the conformational preferences and pharmacophore models for ligands interacting with the CB1 receptor (Shim et al., 2002).
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N2O2/c21-16-6-8-17(9-7-16)25-19(28)14-3-1-13(2-4-14)11-26-12-15(20(22,23)24)5-10-18(26)27/h1-10,12H,11H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLNRYXUVLVVCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=CC2=O)C(F)(F)F)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

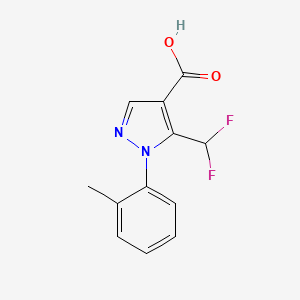
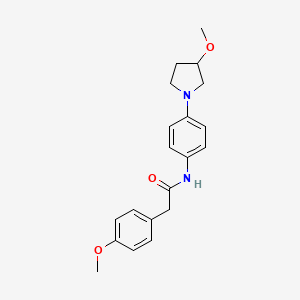
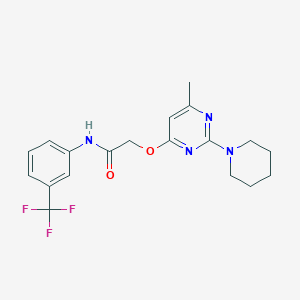
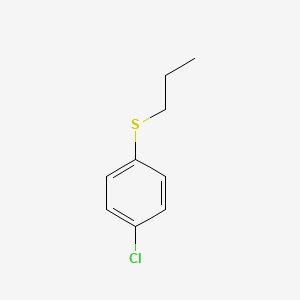
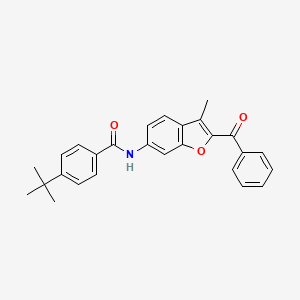
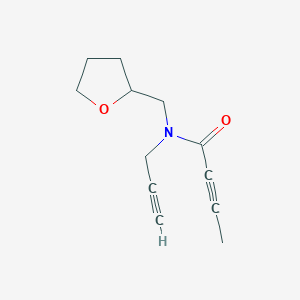
![5-[2-Furanyl(4-morpholinyl)methyl]-2-methyl-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2487681.png)
![4-(Dimethylamino)-N-{3-[4-(dimethylamino)benzoyl]naphthalen-2-YL}benzamide](/img/structure/B2487682.png)
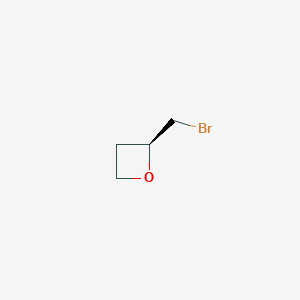
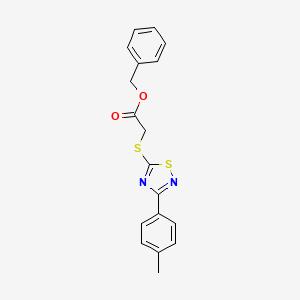
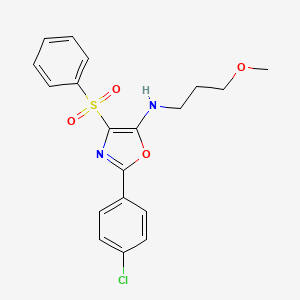
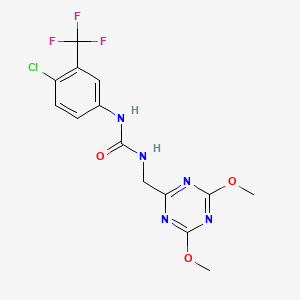
![2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2487692.png)
